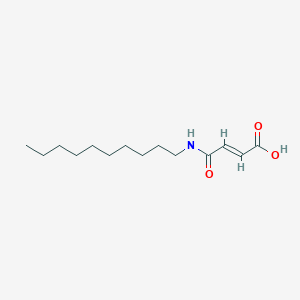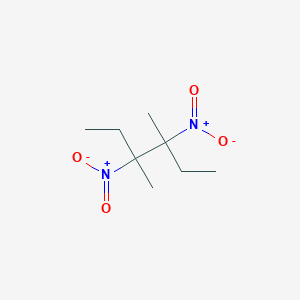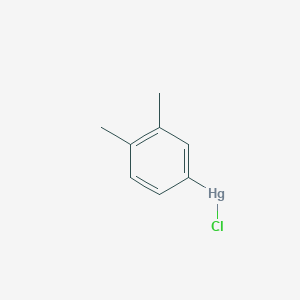![molecular formula C9H9NO B11952000 N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine CAS No. 38440-61-8](/img/structure/B11952000.png)
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is a compound of significant interest in the field of organic chemistry. This compound features a bicyclic structure, which is a key structural element in various biologically active and medicinal compounds. The bicyclo[4.2.1]nonane backbone is found in several important terpenoids and their metabolites, which exhibit pronounced antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine typically involves the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives. One effective method is the [6 + 2] cycloaddition reaction, which uses a three-component catalytic system consisting of cobalt(II) acetylacetonate, zinc, and zinc iodide . This reaction is performed under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth or the activation of specific signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound shares the same bicyclic structure but lacks the hydroxylamine functional group.
9-Azabicyclo[4.2.1]nona-2,4,7-triene: This derivative contains a nitrogen atom within the bicyclic structure and exhibits similar biological activity.
Uniqueness
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
38440-61-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c11-10-9-7-3-1-2-4-8(9)6-5-7/h1-8,11H |
InChI Key |
KQSOUIFCSWJPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(C2=NO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)



![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)




![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)

![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
